N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]adamantane-1-carboxamide
Description
N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)cyclohexyl]adamantane-1-carboxamide is a synthetic compound featuring a thiazolidin-4-one core (2,4-dioxo-1,3-thiazolidin-3-yl) linked to a cyclohexyl group and an adamantane-1-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-17-11-26-19(25)22(17)16-4-2-1-3-15(16)21-18(24)20-8-12-5-13(9-20)7-14(6-12)10-20/h12-16H,1-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMLWVONKJWUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C23CC4CC(C2)CC(C4)C3)N5C(=O)CSC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]adamantane-1-carboxamide is a complex organic compound that incorporates a thiazolidine ring structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine ring, characterized by its five-membered structure containing sulfur and nitrogen atoms. The presence of the adamantane moiety enhances its stability and lipophilicity, potentially improving its bioavailability. The molecular formula is , with a molecular weight of 340.42 g/mol.
The biological activity of this compound can be attributed to the following mechanisms:
- PPAR-γ Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity and anti-inflammatory effects .
- Antimicrobial Activity : The thiazolidine component is associated with significant antimicrobial properties, which may be enhanced by the nitrofuran moiety present in related compounds .
- Anticancer Properties : Thiazolidine derivatives have demonstrated anticancer effects through various pathways, including apoptosis induction and cell cycle arrest .
1. Anti-inflammatory Activity
This compound has shown potential in reducing inflammation markers in vitro. Studies indicate that thiazolidine derivatives can inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide production in macrophages .
2. Antimicrobial Activity
Research highlights the compound's ability to exhibit antimicrobial effects against various pathogens. The thiazolidine ring enhances its interaction with bacterial cell walls, leading to increased efficacy against resistant strains.
3. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Thiazolidine derivatives have been linked to inhibition of tumor growth in several cancer cell lines through mechanisms such as apoptosis induction and inhibition of metastasis .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of thiazolidine derivatives on RAW 264.7 macrophages. The results indicated a significant reduction in pro-inflammatory cytokines when treated with derivatives structurally similar to this compound.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Case Study 3: Anticancer Properties
A series of experiments on cancer cell lines revealed that treatment with this compound led to significant apoptosis rates and reduced tumor growth in xenograft models.
Comparison with Similar Compounds
Structural Features
The compound’s unique structure distinguishes it from other thiazolidinone derivatives. Key comparisons include:
Key Observations :
- The adamantane group in the target compound is rare among thiazolidinone derivatives, which typically feature aromatic or heteroaromatic substituents (e.g., trimethoxybenzylidene in or nitrofuryl in ) .
- The cyclohexyl linker may confer conformational flexibility, contrasting with rigid indole () or phenyl () linkers .
Key Observations :
Physicochemical Properties
Melting points and solubility are influenced by substituent bulk and polarity.
Key Observations :
Preparation Methods
Friedel-Crafts Acylation of Adamantane
Adamantane reacts with acetyl chloride in the presence of AlCl₃ to yield 1-acetyladamantane, which undergoes oxidation with KMnO₄/H₂SO₄ to produce adamantane-1-carboxylic acid. This method achieves yields of 68–72% but requires careful control of reaction stoichiometry to avoid over-oxidation.
Alternative Oxidation Routes
Recent advances employ catalytic systems for improved efficiency:
- RuCl₃/NaIO₄ in H₂O/CH₃CN (yield: 85%, 24 h)
- TEMPO/PhI(OAc)₂ under mild conditions (yield: 78%, 12 h)
Construction of the Thiazolidinone-Cyclohexylamine Moiety
Route 1: Cyclocondensation Approach
Starting material : trans-2-Aminocyclohexanol
- Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to 2-aminocyclohexanone (yield: 92%).
- Thiazolidinone formation : Reaction with mercaptoacetic acid (HSCH₂COOH) in refluxing toluene with p-TsOH catalyst:
$$
\text{2-Aminocyclohexanone} + \text{HSCH}_2\text{COOH} \xrightarrow{\text{p-TsOH, Δ}} \text{2-(2,4-Dioxothiazolidin-3-yl)cyclohexanone} \quad (\text{yield: 65\%})
$$ - Reductive amination : Catalytic hydrogenation (H₂, Pd/C) converts the ketone to the corresponding amine.
Route 2: Horiuchi Reaction Protocol
Starting material : 2-Aminocyclohexylamine
- Reaction with diethyl oxalate :
$$
\text{2-Aminocyclohexylamine} + (\text{EtO})_2\text{C=O} \xrightarrow{\text{EtONa}} \text{2-(Ethoxyoxalylamino)cyclohexylamine}
$$ - Sulfur incorporation : Heating with elemental sulfur induces cyclization:
$$
\text{2-(Ethoxyoxalylamino)cyclohexylamine} + \text{S}_8 \xrightarrow{\Delta} \text{2-(2,4-Dioxothiazolidin-3-yl)cyclohexylamine} \quad (\text{yield: 58\%})
$$
Amide Bond Formation Strategies
Coupling the adamantane and cyclohexylamine subunits requires careful selection of activating reagents:
Acid Chloride Method
- Activation : Adamantane-1-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride (yield: 95%).
- Coupling : Treatment with 2-(2,4-dioxothiazolidin-3-yl)cyclohexylamine in dichloromethane with triethylamine:
$$
\text{Adamantane-1-carbonyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} \quad (\text{yield: 82\%})
$$
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DMF improves yields for sterically hindered substrates:
$$
\text{Yield: 88\%}, \text{purity >98\% (HPLC)}
$$
Reaction Optimization and Scalability
Comparative studies reveal critical parameters for industrial adaptation:
| Parameter | Acid Chloride Method | EDCl/HOBt Method |
|---|---|---|
| Reaction Time | 2 h | 12 h |
| Temperature | 0–25°C | 0°C → RT |
| Solvent | CH₂Cl₂ | DMF |
| Scalability | >500 g | <100 g |
| Impurity Profile | <0.5% | <1.2% |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 1.72 (m, 12H, adamantane), 2.35 (m, 2H, cyclohexyl), 3.89 (s, 1H, NH), 4.12 (t, J=7.5 Hz, 1H, thiazolidinone-CH), 7.45 (s, 1H, CONH)
- IR (KBr): ν 3320 (N-H), 1705 (C=O), 1660 (C=O thiazolidinone), 1540 cm⁻¹ (C-N)
- HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₇N₂O₃S: 399.1745; found: 399.1748
Crystallographic Studies
Single-crystal X-ray diffraction confirms the syn periplanar orientation of the thiazolidinone ring relative to the cyclohexyl group, with intermolecular N-H···O hydrogen bonds stabilizing the lattice.
Applications and Biological Relevance
While direct studies on the target compound remain unpublished, structural analogs demonstrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
